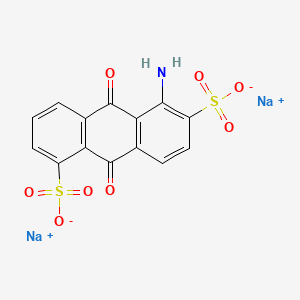
Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate is a chemical compound with the empirical formula C14H6Na2O8S2. It is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate typically involves the sulfonation of anthraquinone derivatives. One common method is the reaction of 5-amino-9,10-dioxoanthracene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfuric acid to anthraquinone derivatives under high temperature and pressure, followed by neutralization and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can be tailored for specific applications in dyes and pigments .
Scientific Research Applications
Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a staining agent for biological tissues and cells.
Medicine: It is investigated for its potential use in photodynamic therapy and as an anticancer agent.
Industry: It is used in the production of dyes and pigments for textiles and inks.
Mechanism of Action
The mechanism of action of Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) under light exposure, causing oxidative damage to cellular structures .
Comparison with Similar Compounds
Similar Compounds
Disodium anthraquinone-2,6-disulfonate: Similar in structure but with different sulfonation positions.
Disodium anthraquinone-1,5-disulfonate: Another derivative with distinct sulfonation sites.
Disodium anthraquinone-2-sulfonate: A monosulfonated derivative with unique properties.
Uniqueness
Disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate is unique due to its specific sulfonation pattern and amino group, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
disodium;5-amino-9,10-dioxoanthracene-1,6-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO8S2.2Na/c15-12-9(25(21,22)23)5-4-7-11(12)14(17)6-2-1-3-8(24(18,19)20)10(6)13(7)16;;/h1-5H,15H2,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFODFRJBFRVKC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NNa2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














